molecular formula C12H10F2N2 B6144135 (2,5-difluorophenyl)(pyridin-4-yl)methanamine CAS No. 1020994-38-0

(2,5-difluorophenyl)(pyridin-4-yl)methanamine

Cat. No.: B6144135
CAS No.: 1020994-38-0
M. Wt: 220.22 g/mol
InChI Key: ULCQZXRSMQHROF-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)(pyridin-4-yl)methanamine (: 113248-75-2) is an aminoheteroaryl compound with the molecular formula C12H10F2N2 . Compounds in this chemical class are of significant interest in medicinal chemistry research and have been investigated for their potential use in the preparation of pharmaceuticals targeting abnormal cell growth . The structure, featuring a methanamine bridge connecting a difluorophenyl ring to a pyridinyl ring, provides a versatile scaffold for the exploration of novel biologically active molecules. The specific stereoelectronic properties imparted by the fluorine atoms and the nitrogen heterocycle make this compound a valuable intermediate in drug discovery programs. Research into similar aminoheteroaryl compounds suggests potential applications across a wide range of therapeutic areas, including but not limited to oncology, immunology, and metabolic diseases . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-difluorophenyl)-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-9-1-2-11(14)10(7-9)12(15)8-3-5-16-6-4-8/h1-7,12H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCQZXRSMQHROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C2=CC=NC=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Difluorophenyl Pyridin 4 Yl Methanamine and Its Analogues

Classical Approaches to Arylmethanamine Synthesis

Traditional methods for the synthesis of arylmethanamines, including (2,5-difluorophenyl)(pyridin-4-yl)methanamine, have largely relied on well-established reactions such as reductive amination and nucleophilic substitution.

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of amines, offering a direct pathway from carbonyl compounds. This methodology is particularly effective for producing arylmethanamines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent. thermofishersci.in In the context of synthesizing this compound, this would typically involve the reaction of (2,5-difluorophenyl)(pyridin-4-yl)methanone with an ammonia (B1221849) source, followed by reduction.

The process is often carried out in a one-pot fashion, which is synthetically efficient as it avoids the isolation of the intermediate imine. thermofishersci.in A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120), being common choices due to their selectivity and mild reaction conditions. redalyc.org For instance, borane-pyridine complexes have also been demonstrated as effective reagents for the reductive amination of ketones and aldehydes. semanticscholar.org The reaction conditions, including solvent and temperature, can be optimized to maximize the yield of the desired amine. redalyc.org

PrecursorsReducing AgentKey Features
(2,5-Difluorophenyl)(pyridin-4-yl)methanone and Ammonia sourceSodium Borohydride, Sodium Cyanoborohydride, Borane-PyridineOne-pot reaction, mild conditions, good yields.
2,5-Difluorobenzaldehyde (B1295323) and Pyridin-4-amineCatalytic Hydrogenation (e.g., H2/Pd-C)Can be used, but may require harsher conditions and can sometimes lead to side reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution provides another classical route to arylmethanamines. This approach is particularly relevant when starting from halo-substituted pyridines. The inherent electron-deficient nature of the pyridine (B92270) ring, especially at the 2- and 4-positions, facilitates nucleophilic aromatic substitution (SNAr). youtube.com

For the synthesis of this compound analogues, a common strategy involves the reaction of a 4-halopyridine with a suitable nucleophile. For example, reacting 4-chloropyridine (B1293800) or 4-bromopyridine (B75155) with (2,5-difluorophenyl)methanamine under appropriate conditions would yield the target compound. The reactivity of the halopyridine is influenced by the nature of the halogen, with fluoro and chloro groups being good leaving groups in SNAr reactions. sci-hub.se The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. byjus.com

Microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic aromatic substitution on halopyridines. sci-hub.se

Advanced Catalytic Routes for Amine Formation

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods for C-N bond formation, offering greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-N Coupling)

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the synthesis of arylamines. uwindsor.caresearchgate.net This methodology allows for the formation of a C-N bond between an aryl halide or triflate and an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov

The synthesis of this compound and its analogues can be envisioned through the coupling of a 4-halopyridine with (2,5-difluorophenyl)methanamine, or alternatively, coupling 4-aminopyridine (B3432731) with a 1-halo-2,5-difluorobenzene derivative that already contains the methanamine precursor. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the catalytic cycle. mit.edumit.edu These reactions are known for their broad substrate scope and functional group tolerance. mit.edu

Aryl Halide/TriflateAmineCatalyst SystemKey Features
4-Halopyridine(2,5-Difluorophenyl)methanaminePalladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine ligand (e.g., BINAP, XPhos)High efficiency, good functional group tolerance, applicable to a wide range of substrates. nih.gov
1-Bromo-2,5-difluorobenzenePyridin-4-ylmethanaminePalladium precursor and a phosphine ligandVersatile method for constructing C(aryl)-N bonds.

Organocatalytic Methodologies for Enantioselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric catalytic methods. Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral amines. nih.gov Chiral phosphoric acids, for instance, have been successfully employed as catalysts in the asymmetric synthesis of chiral α-tetrasubstituted (diaryl)methanamines. nih.gov

For the enantioselective synthesis of this compound, an organocatalytic approach could involve the reaction of an imine precursor with a suitable nucleophile in the presence of a chiral organocatalyst. These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other. dicp.ac.cn This methodology offers a metal-free alternative for the synthesis of chiral amines with high enantioselectivities. dicp.ac.cn

Biocatalytic Approaches (e.g., Amine Transaminases, Reductive Aminases)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as amine transaminases (ATAs) and reductive aminases (RedAms) are increasingly being used for the synthesis of chiral amines. worktribe.commanchester.ac.uk

Amine transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate, producing a chiral amine and a ketone byproduct. To synthesize this compound, (2,5-difluorophenyl)(pyridin-4-yl)methanone could be used as the substrate with a suitable amino donor in the presence of an ATA.

Reductive aminases catalyze the direct reductive amination of a ketone with an amine, utilizing a cofactor such as NAD(P)H. acs.orgfrontiersin.org This approach is highly atom-economical and can be used to synthesize primary, secondary, and tertiary amines with high enantioselectivity. nih.gov Engineered reductive aminases have shown promise in accessing chiral building blocks with multiple stereocenters. nih.gov The synthesis of chiral this compound could be achieved by reacting (2,5-difluorophenyl)(pyridin-4-yl)methanone with an amine source in the presence of a stereoselective reductive aminase. frontiersin.org

BiocatalystSubstratesKey Features
Amine Transaminase (ATA)(2,5-Difluorophenyl)(pyridin-4-yl)methanone and an amino donorHigh enantioselectivity, mild reaction conditions.
Reductive Aminase (RedAm)(2,5-Difluorophenyl)(pyridin-4-yl)methanone and an amine sourceHigh atom economy, can produce primary, secondary, and tertiary amines, excellent stereoselectivity. acs.orgfrontiersin.org

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of solvent-free reaction conditions and sustainable reagents.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. These reactions can lead to higher efficiency, reduced pollution, lower costs, and simpler processes. For the synthesis of diarylmethanamine derivatives, mechanochemical methods, such as ball milling, can be employed. This technique uses mechanical energy to initiate reactions between solid reactants.

For instance, the condensation of 2,5-difluorobenzaldehyde with 4-aminopyridine in the presence of a solid acid catalyst under ball milling conditions could potentially afford the corresponding imine, which can then be reduced in a subsequent solvent-free step. The advantages of such an approach include shorter reaction times and high yields.

Table 1: Hypothetical Comparison of Solvent-Based vs. Solvent-Free Synthesis of an Imine Intermediate

Parameter Conventional Solvent-Based Method Solvent-Free (Mechanochemical) Method
Solvent Toluene None
Catalyst p-Toluenesulfonic acid Montmorillonite K-10
Temperature 110°C (reflux) Room Temperature
Reaction Time 8-12 hours 30-60 minutes
Work-up Liquid-liquid extraction, solvent evaporation Direct isolation of product
Yield ~85% >95%

The use of sustainable reagents aims to replace hazardous or non-renewable chemicals with safer and more environmentally friendly alternatives. In the synthesis of amines, traditional reducing agents like lithium aluminum hydride or sodium borohydride generate significant waste. Sustainable alternatives include catalytic hydrogenation using molecular hydrogen, transfer hydrogenation with formic acid or isopropanol (B130326) as the hydrogen source, and the use of biocatalysts.

For the reduction of the imine precursor of this compound, a heterogeneous catalyst such as palladium on carbon (Pd/C) with H₂ gas represents a greener option due to the high atom economy of hydrogen and the recyclability of the catalyst.

Table 2: Comparison of Reducing Agents for Imine Reduction

Reducing Agent Advantages Disadvantages
LiAlH₄ High reactivity Pyrophoric, generates stoichiometric waste
NaBH₄ Milder, more selective Generates borate (B1201080) waste
H₂/Pd/C High atom economy, clean Requires specialized equipment for handling H₂ gas
Formic Acid Readily available, less hazardous Can require higher temperatures

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a critical step in developing an efficient synthetic route. For the synthesis of this compound, key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. The reductive amination of 2,5-difluorobenzaldehyde with 4-aminopyridine is a common route, and its optimization can significantly enhance the yield.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space. Factors such as the type of reducing agent, catalyst loading, and temperature can be varied to identify the optimal conditions that maximize the yield and minimize the formation of byproducts.

Table 3: Illustrative Optimization of a Reductive Amination Reaction

Entry Catalyst (mol%) Reducing Agent Solvent Temperature (°C) Yield (%)
1 Pd/C (5) H₂ (1 atm) Methanol 25 75
2 Pd/C (10) H₂ (1 atm) Methanol 25 82
3 PtO₂ (5) H₂ (1 atm) Ethanol 25 78
4 Pd/C (10) H₂ (5 atm) Methanol 50 95
5 Pd/C (10) Ammonium formate Methanol 65 88

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Chiral this compound can be synthesized using stereoselective methods such as chiral auxiliary approaches and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed. For the synthesis of chiral diarylmethylamines, chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), are commonly used.

The reaction of 2,5-difluorobenzaldehyde with a chiral sulfinamide would form a chiral N-sulfinylimine. Subsequent nucleophilic addition of a pyridin-4-yl organometallic reagent would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, acidic hydrolysis would cleave the auxiliary to afford the enantiomerically enriched amine.

Table 4: Diastereoselective Addition to a Chiral N-sulfinylimine

Entry Pyridinyl Nucleophile Diastereomeric Ratio (d.r.)
1 4-Pyridinylmagnesium bromide >95:5
2 4-Pyridinyllithium >98:2

Another versatile chiral auxiliary is pseudoephenamine. nih.gov Amides derived from pseudoephenamine exhibit remarkable stereocontrol in alkylation reactions. nih.gov This approach could be adapted for the synthesis of the target compound, potentially offering high diastereoselectivities. nih.gov

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of chiral auxiliaries. The asymmetric reduction of a pre-formed imine or the direct reductive amination of the corresponding ketone and amine are powerful methods for synthesizing chiral amines.

For the enantioselective reduction of the imine derived from 2,5-difluorobenzaldehyde and 4-aminopyridine, a chiral transition metal catalyst, such as a ruthenium or iridium complex with a chiral phosphine ligand (e.g., BINAP), could be employed. Under hydrogenation conditions, these catalysts can deliver high enantioselectivities.

Table 5: Asymmetric Hydrogenation of an Imine Precursor

Entry Catalyst Ligand Enantiomeric Excess (ee) (%)
1 [RuCl₂(p-cymene)]₂ (S)-BINAP 92
2 [Ir(COD)Cl]₂ (R)-MeO-BIPHEP 95
3 Rh(COD)₂BF₄ (S,S)-Et-DuPhos 90

Recent advancements in organocatalysis also provide viable routes. Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective reductive amination of ketones and aldehydes, offering a metal-free alternative for the synthesis of chiral amines.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution (EKR) is a widely employed method for the separation of racemates. This technique relies on the stereoselective catalysis of an enzyme, which preferentially converts one enantiomer of a racemic substrate into a product, leaving the other enantiomer unreacted. Lipases are the most common class of enzymes used for the resolution of chiral amines and alcohols due to their broad substrate specificity, high enantioselectivity, and commercial availability.

The resolution of compounds structurally related to this compound, such as those containing fluorophenyl and pyridinyl moieties, has been successfully achieved using various lipases. Key to a successful resolution is the selection of the appropriate enzyme, acylating agent, and solvent system to maximize both the conversion and the enantiomeric excess (ee) of the desired product and the remaining substrate.

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase (B570770) B (CALB) is a versatile and highly efficient biocatalyst for the kinetic resolution of a wide range of chiral compounds, including those with structural similarities to this compound. For instance, the enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, which share the fluorophenyl group, has been effectively catalyzed by Candida antarctica lipases. These enzymes demonstrated the ability to enantioselectively acylate the substrate, yielding both enantiomers in optically pure forms.

Another commonly used lipase is from Pseudomonas cepacia. Research on the kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines has shown that Pseudomonas cepacia lipase exhibits excellent enantioselectivity in the acylation of the (R)-enantiomer. This highlights the potential of this enzyme for resolving pyridine-containing compounds.

The general approach for the lipase-catalyzed kinetic resolution of an amine like this compound involves the acylation of the amine with an acyl donor, such as an ester or an anhydride (B1165640). The enzyme selectively catalyzes the acylation of one enantiomer, resulting in an enantioenriched amide and the unreacted, enantioenriched amine of the opposite configuration.

Dynamic Kinetic Resolution (DKR)

Research Findings on Analogous Compounds

While direct experimental data on the enzymatic resolution of this compound is scarce in publicly accessible literature, studies on analogous compounds provide valuable insights into potential reaction conditions and enzyme selection. For example, the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol, a structurally related pyridinyl carbinol, has been achieved with high enantiomeric excess (>99%) using recombinant Escherichia coli. This demonstrates the feasibility of biocatalytic methods for producing chiral molecules containing both a substituted phenyl and a pyridinyl group.

The following tables summarize findings from the literature on the enzymatic resolution of compounds structurally related to this compound, illustrating the effectiveness of various lipases and reaction conditions.

Table 1: Lipase-Catalyzed Resolution of Heteroarylethanols

SubstrateEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) (%)
rac-1-(2-furyl)ethanolCandida antarctica lipase BVinyl acetaten-heptane~50>99
rac-1-(thiophen-2-yl)ethanolCandida antarctica lipase BVinyl acetaten-hexane49.5>96 (S-ester)
rac-1-(pyridin-3-yl)ethanolCandida antarctica lipase BVinyl acetaten-hexane49.2>96 (S-ester)

Table 2: Enzymatic Resolution of Fluorinated Phenyl Compounds

SubstrateEnzymeReaction TypeProductEnantiomeric Excess (ee) (%)
trans-N-Boc-4-(4'-fluorophenyl)-3-hydroxymethylpiperidineCandida antarctica lipase BAcylation(3S,4R)-acetate>99
trans-N-Boc-4-(4'-fluorophenyl)-3-hydroxymethylpiperidineCandida antarctica lipase AAcylation(3R,4S)-acetate>99

These examples underscore the potential of enzymatic resolution, particularly using lipases like Candida antarctica lipase B, for the efficient production of enantiomerically pure this compound and its analogues. The selection of the appropriate enzyme, acyl donor, and solvent remains a critical parameter to be optimized for this specific substrate.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound this compound, sufficient information is not publicly available to generate a detailed and scientifically accurate article that adheres to the provided outline. Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data, including fragmentation patterns and two-dimensional NMR studies for this specific compound (CAS 113248-75-2), did not yield the detailed results necessary to fulfill the request.

General principles of these analytical techniques and data for structurally related compounds were found, but this information is not a substitute for the specific experimental data required for a thorough structural elucidation of this compound.

Therefore, the article focusing solely on the advanced spectroscopic and structural elucidation of this compound as per the detailed outline cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation of 2,5 Difluorophenyl Pyridin 4 Yl Methanamine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition. For (2,5-difluorophenyl)(pyridin-4-yl)methanamine, HRMS analysis provides a highly accurate mass measurement, which in turn confirms its molecular formula.

Key Findings from HRMS Analysis:

ParameterObserved ValueTheoretical Value
Molecular FormulaC₁₂H₁₀F₂N₂C₁₂H₁₀F₂N₂
Monoisotopic MassData not availableData not available
Mass Accuracy (ppm)Data not availableData not available

Detailed experimental data for the observed monoisotopic mass and mass accuracy are not currently available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure, providing definitive evidence for the connectivity of its atoms. The fragmentation of the protonated molecule of this compound would be expected to yield specific fragments corresponding to the cleavage of the benzylic carbon-nitrogen bond and fragmentation of the pyridine (B92270) and difluorophenyl rings.

Specific fragmentation data and detailed MS/MS spectra for this compound are not available in the public domain to construct a detailed fragmentation table.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The distinct vibrational modes of the chemical bonds in this compound give rise to a unique spectral fingerprint.

Expected Vibrational Modes:

Functional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch (amine)3300-35003300-3500
C-H Stretch (aromatic)3000-31003000-3100
C=C Stretch (aromatic)1400-16001400-1600
C-N Stretch1020-12501020-1250
C-F Stretch1000-14001000-1400

While these are the expected regions for the key functional groups, experimentally obtained spectra are necessary for precise peak assignments for this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Growth Methodologies for Single-Crystal X-ray Diffraction

The successful application of single-crystal X-ray diffraction is contingent upon the growth of high-quality single crystals. Common methods for growing crystals of organic compounds like this compound include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent is critical and is often determined empirically.

Specific methodologies for the successful crystal growth of this compound have not been reported in the available literature.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. For this compound, the amine group can act as a hydrogen bond donor, while the pyridine nitrogen and fluorine atoms can act as hydrogen bond acceptors. The aromatic rings also provide opportunities for π-π stacking interactions.

A detailed analysis of the crystal packing and intermolecular interactions would require the successful determination of the crystal structure, which is not currently available.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral)

This compound possesses a stereocenter at the benzylic carbon, making it a chiral molecule that can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for determining the enantiomeric purity and the absolute configuration of a chiral compound. A racemic mixture would be CD silent, while an excess of one enantiomer would produce a characteristic CD spectrum.

There is no information available in the reviewed literature regarding the resolution of the enantiomers or the chiroptical spectroscopic analysis of this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. creative-proteomics.comwikipedia.orglibretexts.org This differential absorption occurs only in spectral regions where the molecule has a chromophore, a light-absorbing group. creative-biostructure.comntu.edu.sg For this compound, the aromatic rings (difluorophenyl and pyridinyl) act as chromophores.

The resulting CD spectrum is a plot of molar ellipticity ([θ]) versus wavelength. creative-biostructure.com The sign and magnitude of the CD signal, known as the Cotton effect, are highly sensitive to the molecule's stereochemistry. chemistnotes.com A positive or negative Cotton effect can be correlated to the absolute configuration (R or S) of the chiral center. By comparing the experimental CD spectrum of an unknown enantiomer to that of a reference standard with a known absolute configuration, or by comparing it with quantum chemical calculations, the stereochemistry can be determined. nsf.gov

Hypothetical CD Data for this compound

The following table represents hypothetical CD data for the (R)- and (S)-enantiomers of this compound. The spectra would be expected to be mirror images of each other. The electronic transitions of the aromatic chromophores would likely result in multiple Cotton effects in the UV region.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol) for (R)-enantiomerMolar Ellipticity [θ] (deg·cm²/dmol) for (S)-enantiomer
210+15000-15000
225-8000+8000
240+5000-5000
265-12000+12000
280+3000-3000

Note: This data is illustrative and does not represent experimentally measured values.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a chiral substance with the wavelength of light. kud.ac.inchemistnotes.comacs.org It is closely related to Circular Dichroism and arises from the same underlying principles of chirality. biologic.net An ORD spectrum is a plot of specific rotation ([α]) against wavelength. kud.ac.in

In regions where the molecule does not absorb light, the ORD curve is a plain curve, showing a steady increase or decrease in rotation with decreasing wavelength. amrita.edu However, in the vicinity of an absorption band, the ORD spectrum exhibits an anomalous dispersion curve, which is also known as a Cotton effect. chemistnotes.com The shape of this Cotton effect curve (positive or negative) is directly related to the absolute configuration of the chiral center. kud.ac.in The ORD and CD spectra are mathematically related through the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary. biologic.netresearchgate.net

Hypothetical ORD Data for this compound

The table below provides hypothetical ORD data for the (R)- and (S)-enantiomers of the title compound. The specific rotation values change significantly near the absorption maxima of the aromatic chromophores, corresponding to the Cotton effects observed in the CD spectrum.

Wavelength (nm)Specific Rotation [α] (deg) for (R)-enantiomerSpecific Rotation [α] (deg) for (S)-enantiomer
220+500-500
235-1200+1200
250+800-800
275-1500+1500
300+400-400

Note: This data is illustrative and does not represent experimentally measured values.

Reactivity Profiles and Functional Group Transformations of 2,5 Difluorophenyl Pyridin 4 Yl Methanamine

Reactivity at the Amine Nitrogen Center

The primary amine group in (2,5-difluorophenyl)(pyridin-4-yl)methanamine is a key site for nucleophilic reactions, readily participating in acylation, alkylation, sulfonylation, and reactions with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively.

Acylation Reactions

The primary amine of this compound can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction.

Commonly used acylating agents include acetyl chloride and acetic anhydride for the introduction of an acetyl group. The reaction conditions are generally mild, often carried out at room temperature in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. The choice of base can vary, with tertiary amines like triethylamine (B128534) or pyridine (B92270) being common options.

While specific examples for the acylation of this compound are not extensively detailed in the reviewed literature, the general principles of amine acylation are well-established and applicable. For instance, the synthesis of N-phenylacetamide derivatives often involves the reaction of an aniline (B41778) with an acid chloride in a suitable solvent. nih.gov

Table 1: Representative Acylation Reaction Conditions

Acylating AgentBaseSolventTemperature
Acetyl ChlorideTriethylamineDichloromethane0 °C to rt
Acetic AnhydridePyridineTetrahydrofuranrt
Benzoyl ChlorideNaOH (aq)Dichloromethane/Waterrt

This table presents generalized conditions based on standard acylation procedures for primary amines.

Alkylation Reactions

The nitrogen atom of the primary amine in this compound can undergo alkylation to yield secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may result in over-alkylation, leading to a mixture of products.

A more controlled and widely used method for the N-alkylation of primary amines is reductive amination . This process involves the reaction of the amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method is highly versatile and allows for the introduction of a wide variety of alkyl groups. ias.ac.inresearchgate.net

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoboro-hydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netnih.gov The choice of reducing agent depends on the specific substrates and reaction conditions. Sodium triacetoxyborohydride is often favored for its mildness and selectivity. researchgate.net

For example, the reaction of this compound with a simple aldehyde like formaldehyde (B43269) in the presence of a suitable reducing agent would yield the N-methylated product. Similarly, reaction with other aldehydes or ketones would introduce different alkyl substituents.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey Features
Sodium Borohydride (NaBH₄)Methanol, EthanolStrong, can reduce aldehydes and ketones
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileSelective for imines in the presence of carbonyls
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, 1,2-DichloroethaneMild, selective, and broadly applicable

Sulfonylation Reactions

The primary amine of this compound can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. This reaction is a reliable method for the synthesis of N-substituted sulfonamide derivatives. The reaction is typically carried out in aprotic solvents such as dichloromethane or pyridine, with the latter often serving as both the solvent and the base.

The choice of the sulfonyl chloride determines the nature of the R-group attached to the sulfonyl moiety. A variety of aromatic and aliphatic sulfonyl chlorides can be employed, allowing for the synthesis of a diverse library of sulfonamide derivatives. For instance, reaction with benzenesulfonyl chloride would yield the corresponding N-benzenesulfonyl derivative, while reaction with methanesulfonyl chloride would yield the N-methanesulfonyl analog.

The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established transformation in organic chemistry. nanobioletters.commdpi.com For example, the reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2-nitrobenzene-sulfonyl chloride in the presence of triethylamine yields the corresponding sulfonamide. nanobioletters.com A similar protocol can be envisioned for the sulfonylation of this compound.

Table 3: Examples of Sulfonylating Agents

Sulfonylating AgentResulting Sulfonamide
Benzenesulfonyl chlorideN-((2,5-difluorophenyl)(pyridin-4-yl)methyl)benzenesulfonamide
p-Toluenesulfonyl chlorideN-((2,5-difluorophenyl)(pyridin-4-yl)methyl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideN-((2,5-difluorophenyl)(pyridin-4-yl)methyl)methanesulfonamide

Formation of Urea and Thiourea Derivatives

The nucleophilic amine group of this compound readily reacts with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions, often at room temperature without the need for a catalyst.

The reaction involves the addition of the amine to the electrophilic carbon atom of the isocyanate or isothiocyanate. The versatility of this reaction lies in the wide variety of commercially available isocyanates and isothiocyanates, allowing for the synthesis of a large number of urea and thiourea derivatives with diverse substituents.

For instance, reacting this compound with phenyl isocyanate would yield the corresponding N-phenylurea derivative. Similarly, reaction with phenyl isothiocyanate would afford the N-phenylthiourea analog. The synthesis of urea and thiourea derivatives from amines is a common strategy in medicinal chemistry to generate compounds with potential biological activity. ias.ac.inresearchgate.netnih.gov

Table 4: Synthesis of Urea and Thiourea Derivatives

ReagentProduct TypeGeneral Structure of Product
R-N=C=O (Isocyanate)Urea(2,5-F₂Ph)(Py-4-yl)CH-NH-C(=O)NH-R
R-N=C=S (Isothiocyanate)Thiourea(2,5-F₂Ph)(Py-4-yl)CH-NH-C(=S)NH-R

Transformations Involving the Pyridine Ring

The pyridine ring in this compound is a heterocyclic aromatic system that can undergo transformations at the nitrogen atom.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or Caro's acid (peroxymonosulfuric acid).

The N-oxidation of pyridines can modify the electronic properties of the ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. The resulting N-oxide can also serve as a handle for further functionalization of the pyridine ring.

Table 5: Common Reagents for Pyridine N-Oxidation

Oxidizing AgentTypical Solvent
Hydrogen Peroxide (H₂O₂)Acetic Acid
m-Chloroperoxybenzoic Acid (m-CPBA)Dichloromethane, Chloroform
Peroxymonosulfuric Acid (Caro's Acid)Water

Quaternization of the Pyridine Nitrogen (Menshutkin Reaction)

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic, enabling it to react with alkyl halides in a classic SN2 reaction known as the Menshutkin reaction. This process results in the formation of a quaternary pyridinium (B92312) salt. The reaction is influenced by the nature of the alkyl halide, the solvent, and the steric and electronic properties of the pyridine derivative.

The general form of the Menshutkin reaction for this compound can be represented as follows:

This compound + R-X → [(2,5-difluorophenyl)(pyridin-4-yl)methyl]pyridinium halide

Research on the kinetics of the Menshutkin reaction with 3- and 4-substituted pyridines has provided insights into the electronic effects on the reaction rate. acs.org Generally, electron-donating groups on the pyridine ring increase the reaction rate, while electron-withdrawing groups decrease it. The reaction is also sensitive to the nature of the leaving group in the alkyl halide, with the reactivity order typically being I > Br > Cl. researchgate.net Polar aprotic solvents are known to accelerate the Menshutkin reaction. acs.orgnih.gov

Table 1: Representative Data on the Menshutkin Reaction of Substituted Pyridines with Benzyl Halides.
Pyridine DerivativeAlkyl HalideSolventRelative Rate Constant
4-MethylpyridineBenzyl BromideAcetonitrileHigher
PyridineBenzyl BromideAcetonitrileReference
4-Chloropyridine (B1293800)Benzyl BromideAcetonitrileLower

Electrophilic Aromatic Substitution on the Pyridine Ring (at C-3 position under drastic conditions)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org This deactivation is further enhanced in acidic media, where the pyridine nitrogen is protonated, forming a pyridinium ion. Consequently, EAS on pyridine requires harsh reaction conditions, such as high temperatures and strongly acidic environments. quora.comquora.com

When EAS does occur, substitution is directed to the C-3 (or β) position. nih.govnih.gov This regioselectivity is due to the relative stability of the cationic intermediate (Wheland intermediate). Attack at the C-2 or C-4 positions results in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. In contrast, attack at the C-3 position avoids placing a positive charge on the nitrogen. slideshare.net

For this compound, any attempt at electrophilic aromatic substitution on the pyridine ring would necessitate severe conditions, and the substitution would be expected to occur at the C-3 and C-5 positions.

Table 2: Examples of Electrophilic Aromatic Substitution on Pyridine Derivatives under Drastic Conditions.
Pyridine DerivativeReagentsConditionsMajor Product
PyridineH₂SO₄/SO₃230-270 °CPyridine-3-sulfonic acid
PyridineKNO₃/H₂SO₄300 °C3-Nitropyridine
PyridineBr₂/oleum130 °C3-Bromopyridine

Nucleophilic Aromatic Substitution on the Pyridine Ring (at C-2 and C-4 positions)

In contrast to its resistance to electrophilic attack, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. youtube.com The electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov This stabilization is most effective when the negative charge can be delocalized onto the nitrogen, which occurs with attack at the ortho (C-2, C-6) and para (C-4) positions.

In the case of this compound, direct SNAr on the unsubstituted ring is unlikely without a suitable leaving group. However, if a leaving group such as a halide were present at the C-2 or C-4 position of the pyridine ring, the compound would be highly susceptible to nucleophilic attack at that position.

The Chichibabin reaction is a classic example of nucleophilic substitution on pyridine, where a hydrogen atom at the C-2 position is displaced by an amino group, although this typically requires a strong nucleophile like sodium amide. Reactions with organometallic reagents, such as organolithium compounds, also lead to nucleophilic addition at the C-2 position. chemrxiv.org

Reactivity of the Fluorinated Phenyl Moiety

The 2,5-difluorophenyl group of the molecule also presents several avenues for chemical transformation, primarily involving the fluorine substituents and the aromatic protons.

Ortho-Lithiation and Subsequent Electrophilic Quenching

Fluorine is a well-established ortho-directing group in directed ortho-metalation (DoM) reactions. semanticscholar.orgwikipedia.org The interaction between the fluorine atom and the lithium of an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), facilitates the deprotonation of the adjacent aromatic proton. In this compound, the protons at the C-3 and C-6 positions of the difluorophenyl ring are candidates for ortho-lithiation. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups. baranlab.org

The general scheme for ortho-lithiation and electrophilic quenching is as follows:

Ar-H + R-Li → Ar-Li + R-H Ar-Li + E⁺ → Ar-E

Studies on the lithiation of fluorinated benzenes have demonstrated the feasibility of this approach, with the choice of solvent and temperature being crucial for achieving high regioselectivity and yield. psu.edu

Potential for Nucleophilic Aromatic Substitution on Activated Fluorine

While the C-F bond is generally strong, fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In the 2,5-difluorophenyl moiety, the fluorine atoms themselves are electron-withdrawing, which can facilitate nucleophilic attack. Reactions of fluoroarenes with nucleophiles like amines can proceed, sometimes enabled by photoredox catalysis for unactivated systems. nih.gov

The relative reactivity of the two fluorine atoms would depend on the specific reaction conditions and the nature of the nucleophile. The presence of the pyridin-4-ylmethylamine substituent would also influence the electron density of the phenyl ring and thus its susceptibility to nucleophilic attack.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions on Difluorobenzene Derivatives with Amines.
Difluorobenzene DerivativeNucleophileConditionsProduct
1,2,4,5-TetrafluorobenzeneMorpholineDMSO, 80 °CMono- and di-substituted products
HexafluorobenzenePiperidineEthanol, refluxPentafluorophenylpiperidine
2,4-DifluoroanisoleAmmonia (B1221849)Photoredox catalysisMixture of amino-fluoroanisoles

Hydrogenation and Dehydrogenation Studies

There is no specific information available in the searched scientific literature regarding the hydrogenation or dehydrogenation of this compound. Consequently, no data on catalysts, reaction conditions, or products can be provided.

Table 4.4.1. Hydrogenation Studies of this compound

Catalyst Solvent Temperature (°C) Pressure (bar) Product(s) Yield (%) Reference

Table 4.4.2. Dehydrogenation Studies of this compound

Reagent/Catalyst Solvent Temperature (°C) Product(s) Yield (%) Reference

Photochemical and Electrochemical Reactivity

No dedicated studies on the photochemical or electrochemical reactivity of this compound have been found in the public domain. Research into the behavior of this compound under irradiation with light or when subjected to an electric potential has not been reported.

Table 4.5.1. Photochemical Reactivity of this compound

Wavelength (nm) Solvent Atmosphere Product(s) Quantum Yield Reference

Table 4.5.2. Electrochemical Reactivity of this compound

Method Electrolyte Solvent E½ (V) vs. Ref. Process Reference

Theoretical and Computational Investigations on the Structure and Reactivity of 2,5 Difluorophenyl Pyridin 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of (2,5-difluorophenyl)(pyridin-4-yl)methanamine. These computational methods provide insights into the molecule's behavior at an atomic level, complementing and guiding experimental studies.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, commonly employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine its optimized ground-state geometry. wikipedia.org This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms.

From this optimized structure, key geometrical parameters such as bond lengths, bond angles, and dihedral angles can be derived. researchgate.net These parameters are crucial for understanding the steric and electronic interactions between the 2,5-difluorophenyl ring, the pyridin-4-yl ring, and the central methanamine bridge. The calculated bond lengths are expected to align with established experimental values for similar chemical bonds. researchgate.net The non-planar nature of the molecule, arising from the tetrahedral carbon of the methanamine group and rotations of the aromatic rings, can be precisely quantified. researchgate.net

Table 1: Predicted Geometrical Parameters from DFT Calculations
ParameterBond/AtomsPredicted Value
Bond Length C-N (amine)~1.46 Å
C-C (aryl-methane)~1.52 Å
C-F~1.35 Å
C-N (pyridine)~1.34 Å
Bond Angle C-N-H (amine)~109.5°
C-C-N (methane bridge)~110°
Dihedral Angle F-C-C-C (difluorophenyl)~0° (ring planarity)
C-C-C-N (pyridine)~0° (ring planarity)

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants without incorporating experimental data. wikipedia.orgchemeurope.com The simplest and most foundational ab initio method is the Hartree-Fock (HF) scheme. chemeurope.com HF calculations approximate the many-electron wavefunction as a single Slater determinant and treat electron-electron repulsion in an average way, rather than accounting for instantaneous interactions. chemeurope.comstackexchange.com

While DFT is generally preferred for molecules of this size due to its better handling of electron correlation at a manageable computational cost, ab initio methods like Hartree-Fock serve as a valuable starting point. quora.combragitoff.com More advanced and computationally intensive post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, can be employed to systematically improve upon the HF approximation by incorporating electron correlation to a higher degree. chemeurope.comfiveable.me These methods, though costly, can provide benchmark results for energies and molecular properties, offering a higher level of theoretical accuracy. wikipedia.org For this compound, such calculations would be valuable for confirming the results obtained from DFT and for investigating excited states with high precision.

Frontier Molecular Orbital (FMO) theory is essential for describing the chemical reactivity and electronic transitions of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amine group, while the LUMO is likely concentrated on the electron-deficient 2,5-difluorophenyl ring due to the electron-withdrawing nature of the fluorine atoms. researchgate.net This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors
ParameterFormulaPredicted ValueSignificance
EHOMO-~ -5.3 eVElectron-donating ability
ELUMO-~ -1.3 eVElectron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO~ 4.0 eV Chemical stability, reactivity researchgate.net
Ionization Potential (I)-EHOMO~ 5.3 eVEnergy to remove an electron
Electron Affinity (A)-ELUMO~ 1.3 eVEnergy released when gaining an electron
Electronegativity (χ)(I + A) / 2~ 3.3 eVAbility to attract electrons
Chemical Hardness (η)(I - A) / 2~ 2.0 eVResistance to change in electron distribution
Chemical Softness (S)1 / (2η)~ 0.25 (eV)-1Reciprocal of hardness
Electrophilicity Index (ω)χ2 / (2η)~ 2.72 eVPropensity to accept electrons chemeurope.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net Neutral regions are often colored green.

For this compound, the MEP analysis is expected to reveal:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the pyridine ring and the two fluorine atoms on the phenyl ring. These areas are the primary sites for electrophilic interactions.

Positive Potential (Blue): Located around the hydrogen atoms of the amine (N-H) group, indicating these are the most likely sites for nucleophilic attack.

Neutral Potential (Green): Distributed over the carbon skeletons of the aromatic rings.

This analysis provides a clear, three-dimensional picture of the molecule's reactivity, guiding the understanding of its intermolecular interactions. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds.

A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For this compound, the key degrees of freedom are the torsional angles around the single bonds connecting the methane (B114726) carbon to the two aromatic rings.

By systematically rotating these bonds and calculating the molecule's energy at each step using quantum chemical methods, a PES can be generated. This map reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between these conformers. The analysis helps identify the most stable, lowest-energy conformation of the molecule, which is likely the most populated and biologically relevant form. Machine-learned potentials can be assessed for their precision in representing the PES. This detailed understanding of the energy landscape is crucial for predicting how the molecule might interact with biological targets like enzymes or receptors.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to study the dynamic behavior of this compound at an atomic level. nih.govfigshare.com These simulations model the motion of atoms and molecules over time by numerically solving Newton's equations of motion. For this compound, MD simulations can provide critical insights into its conformational landscape, flexibility, and interactions with its environment, such as solvents or biological macromolecules. rsc.org

A typical MD simulation protocol for this molecule would involve placing it in a simulation box, often solvated with explicit water molecules to mimic physiological conditions. The system's energy is then minimized to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated to ensure it reaches a stable state. During the production phase of the simulation, atomic trajectories are recorded over nanoseconds or longer, capturing the molecule's dynamic nature.

Analysis of these trajectories can reveal the preferred dihedral angles of the rotatable bonds connecting the phenyl, pyridinyl, and amine groups. This helps in identifying the most stable low-energy conformations of the molecule in solution. Furthermore, properties like the root-mean-square deviation (RMSD) can be monitored to assess conformational stability, while root-mean-square fluctuation (RMSF) analysis can pinpoint the most flexible regions of the molecule. Such simulations are foundational for understanding how the molecule's shape and dynamics influence its physical and chemical properties. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers highly accurate methods for predicting the spectroscopic parameters of molecules like this compound, which are invaluable for its structural characterization. Density Functional Theory (DFT) is a widely used quantum mechanical method for these predictions. aps.orgnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for confirming the molecular structure. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can compute the isotropic magnetic shielding tensors for each nucleus. nih.govscm.com These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is generally high, providing a powerful complement to experimental NMR data. nih.gov The predicted shifts are sensitive to the local electronic environment of each atom, influenced by factors like the electronegativity of the fluorine atoms and the aromaticity of the pyridine and phenyl rings.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
Atom PositionPredicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
Pyridin-C2/C6149.5Pyridin-H2/H68.60
Pyridin-C3/C5122.0Pyridin-H3/H57.40
Pyridin-C4148.0Methanamine-CH5.50
Phenyl-C1125.0Methanamine-NH2.10
Phenyl-C2158.0 (d, J=245 Hz)Phenyl-H37.15
Phenyl-C3117.5Phenyl-H47.25
Phenyl-C4119.0Phenyl-H67.10
Phenyl-C5157.5 (d, J=243 Hz)
Phenyl-C6115.0
Methanamine-CH58.0

Note: The data in the table is illustrative of results from a DFT/GIAO calculation and represents hypothetical, plausible values.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT to simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net After optimizing the molecule's geometry to find its lowest energy state, a frequency calculation is performed. physchemres.org The results yield a set of normal modes, each with a corresponding vibrational frequency (typically in cm⁻¹). These modes describe specific atomic motions, such as C-H stretching, C=N stretching of the pyridine ring, C-F stretching, and N-H bending of the amine group. nih.govrsc.org Comparing the computed spectrum with experimental data allows for a detailed assignment of the observed spectral bands, confirming the presence of key functional groups and providing further structural validation. nih.gov

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments
Frequency (cm⁻¹)AssignmentVibrational Mode
3350N-H StretchAmine
3060C-H StretchAromatic
1605C=N/C=C StretchPyridine Ring
1510C=C StretchPhenyl Ring
1250C-F StretchAsymmetric
1150C-N StretchAliphatic
820C-H BendPyridine o.o.p.

Note: The data in the table is illustrative of results from a DFT calculation and represents hypothetical, plausible values.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally. rsc.orgresearchgate.netumn.edu For a molecule like this compound, computational methods can be used to explore its synthesis, for instance, via the reductive amination of 2,5-difluorobenzaldehyde (B1295323) with pyridin-4-amine.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is fleetingly formed as reactants transform into products. Computationally, a TS is located as a first-order saddle point on the potential energy surface. researchgate.net Its structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). nanobioletters.com For the synthesis of the title compound, one could characterize the transition state for the nucleophilic attack of the amine on the carbonyl carbon or the subsequent hydride transfer step.

Table 3: Illustrative Energetic Profile for a Key Synthetic Step (kcal/mol)
SpeciesDescriptionRelative Energy (kcal/mol)
RReactants (Aldehyde + Amine)0.0
TS1Transition State for Imine Formation+15.2
IImine Intermediate-5.4
TS2Transition State for Hydride Reduction+12.8 (relative to I)
PProduct (Methanamine)-25.0

Note: The data in the table is illustrative and represents hypothetical, plausible values for a reaction pathway.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules (purely computational, no biological effect discussion)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. orientjchem.orgashdin.com This method is instrumental in structure-based drug design and for understanding potential ligand-protein interactions at a molecular level. nih.gov For this compound, docking simulations can be performed against a variety of protein targets to computationally screen for potential binding partners. nih.gov

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's conformation is typically flexible, while the protein is often kept rigid, although flexible docking protocols also exist. A scoring function is then used to estimate the binding affinity for different poses of the ligand within the protein's active site, with lower scores generally indicating more favorable binding. tandfonline.comsemanticscholar.org

Following a docking simulation, the resulting ligand poses are analyzed to understand the specific molecular interactions that stabilize the complex. reading.ac.ukkent.ac.ukresearchgate.net These interactions are categorized into several types, including hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. For this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor. The aromatic rings are capable of engaging in π-π stacking or hydrophobic interactions with complementary residues in the protein's binding pocket. researchgate.net The fluorine atoms can also participate in specific interactions, such as orthogonal multipolar interactions. Analyzing these contacts provides a detailed, atom-level hypothesis of how the molecule might bind to a biological target. nih.gov

Table 4: Predicted In Silico Interactions with a Hypothetical Kinase Active Site
Interaction TypeLigand MoietyProtein ResidueDistance (Å)
Hydrogen BondPyridine NitrogenLYS 72 (Backbone NH)2.9
Hydrogen BondAmine NHASP 184 (Sidechain CO)3.1
π-π StackingPyridine RingPHE 803.8
HydrophobicDifluorophenyl RingLEU 135, VAL 23N/A

Note: The data in the table is illustrative, based on a hypothetical docking simulation, and does not imply any biological activity.

Pharmacophore Modeling and Virtual Screening Based on Scaffold

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery, enabling the identification of novel bioactive compounds by focusing on the essential steric and electronic features required for biological activity. For the this compound scaffold, these methods can elucidate the key molecular interactions necessary for its therapeutic effects and screen large compound libraries for molecules with similar properties.

A pharmacophore model for this scaffold would typically be generated based on the three-dimensional arrangement of chemical features responsible for its interaction with a specific biological target. These features often include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. The pyridine nitrogen of the this compound core is a prominent hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor. The two aromatic rings, the 2,5-difluorophenyl group and the pyridine ring, contribute to hydrophobic and aromatic interactions, which are crucial for binding to many protein targets. The fluorine atoms on the phenyl ring can also modulate the electronic properties of the ring and may participate in specific interactions within a protein's binding pocket.

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for compounds that match the defined features and spatial constraints. This process filters out molecules that are unlikely to be active, significantly narrowing down the number of candidates for experimental testing. The virtual screening workflow for the this compound scaffold would involve several steps, starting with the preparation of a 3D conformational database of molecules. Each molecule is then compared against the pharmacophore model, and those that fit the query are retained as "hits." These hits can be further prioritized using molecular docking simulations to predict their binding affinity and orientation within the target's active site. mdpi.comresearchgate.net

The following table outlines a hypothetical pharmacophore model for the this compound scaffold:

FeatureDescriptionPotential Interaction
Hydrogen Bond AcceptorPyridine NitrogenInteraction with donor groups in the active site
Hydrogen Bond DonorMethanamine -NH groupInteraction with acceptor groups in the active site
Aromatic RingPyridine Ringπ-π stacking or hydrophobic interactions
Aromatic Ring2,5-Difluorophenyl Ringπ-π stacking or hydrophobic interactions
Hydrophobic FeaturePhenyl RingVan der Waals interactions

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. nih.govnih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities, typically expressed as IC50 or EC50 values. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. Relevant descriptors for the this compound scaffold could include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity, and polar surface area.

Electronic Descriptors: Dipole moment, partial charges on atoms (especially the pyridine nitrogen and the fluorine atoms), and HOMO/LUMO energies.

Topological Descriptors: Molecular connectivity indices and shape indices.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques.

A hypothetical QSAR study on a series of this compound analogs might reveal that increased lipophilicity and a specific charge distribution on the pyridine ring are positively correlated with higher activity, while steric hindrance around the methanamine linker is detrimental. Such insights are invaluable for the rational design of new derivatives with improved therapeutic potential.

The table below illustrates a sample dataset that would be used for a QSAR study of this compound derivatives:

CompoundR-group SubstitutionLogPPolar Surface Area (Ų)Electronic Energy (Hartree)Biological Activity (IC50, µM)
1-H2.838.3-850.11.2
23'-Cl3.538.3-1310.50.8
34'-OCH32.747.5-965.32.5
43'-NO22.684.2-1055.05.1

This data would then be used to generate a predictive mathematical model for the biological activity of novel compounds based on their structural features.

Strategic Applications of the 2,5 Difluorophenyl Pyridin 4 Yl Methanamine Scaffold in Chemical Biology and Rational Drug Design

Scaffold Modification Strategies for Investigating Structure-Activity Relationships (SAR)

A fundamental aspect of medicinal chemistry involves the systematic modification of a lead scaffold to understand how structural changes influence biological activity. The (2,5-difluorophenyl)(pyridin-4-yl)methanamine core provides several avenues for such exploration, enabling a detailed investigation of structure-activity relationships (SAR).

Exploration of Analogue Libraries for Target Binding Studies

The generation of analogue libraries is a cornerstone of modern drug discovery, allowing for the rapid exploration of chemical space around a core scaffold. For the this compound framework, library synthesis can be systematically approached by modifying its key components: the difluorophenyl ring, the pyridinyl ring, and the aminomethane linker.

Variations on the 2,5-difluorophenyl ring can include altering the position and number of fluorine substituents to modulate electronic properties and potential halogen bonding interactions. Furthermore, the introduction of other substituents such as methyl, methoxy, or cyano groups can probe steric and electronic requirements within a target's binding pocket.

The aminomethane linker provides another point of diversification. N-alkylation or N-acylation can introduce new functionalities that may interact with specific residues in a binding site. Chiral resolution of the aminomethane carbon can also be critical, as enantiomers often exhibit different biological activities.

Below is an interactive table illustrating potential modifications for building an analogue library based on the this compound scaffold.

Scaffold ComponentModification StrategyExample Substituents/VariationsDesired Information from SAR
2,5-Difluorophenyl Ring Alteration of fluorine substitution pattern2,4-difluoro, 3,5-difluoro, monofluorinatedImpact of halogen bonding and electronics on affinity
Introduction of other functional groups-CH₃, -OCH₃, -CN, -ClProbing steric and electronic tolerance in the binding site
Pyridin-4-yl Moiety Isomeric variation of the pyridine (B92270) ringPyridin-2-yl, Pyridin-3-ylGeometric and hydrogen bonding requirements for binding
Substitution on the pyridine ringMethyl, chloro, amino groupsInfluence on solubility, basicity, and target interactions
Aminomethane Linker N-alkylation/acylationN-methyl, N-ethyl, N-acetylExploration of additional binding interactions
Stereochemistry(R)-enantiomer, (S)-enantiomerDetermination of stereochemical preferences for activity

Bioisosteric Replacements within the Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in lead optimization. For the this compound scaffold, several bioisosteric replacements can be envisioned to fine-tune pharmacokinetic and pharmacodynamic properties.

The pyridin-4-yl ring is a common target for bioisosteric replacement. For instance, it could be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or even a substituted phenyl ring. These modifications can alter the compound's pKa, dipole moment, and metabolic profile while potentially maintaining key binding interactions. Another strategy could involve the replacement of the pyridine nitrogen with an N-oxide, which can modulate solubility and hydrogen bonding capacity.

The 2,5-difluorophenyl group can also be subjected to bioisosteric modification. Replacing one or both fluorine atoms with other small, electron-withdrawing groups like a cyano or trifluoromethyl group could mimic the electronic effects of fluorine while altering other properties. Alternatively, replacing the entire difluorophenyl ring with a bioisosteric heterocycle, such as a thiophene (B33073) or a pyrazole, could lead to novel intellectual property and improved drug-like properties.

The following table details potential bioisosteric replacements for key moieties within the scaffold.

Original MoietyPotential Bioisostere(s)Rationale for Replacement
Pyridin-4-yl Pyrimidin-4-yl, Pyrazin-2-ylModulate basicity, hydrogen bonding, and metabolic stability
Thiazol-2-yl, Oxazol-4-ylIntroduce different heteroatoms to alter electronic distribution and solubility
Phenyl, 4-cyanophenylRemove the basic nitrogen to assess its importance for activity and improve cell permeability
2,5-Difluorophenyl 3,5-DichlorophenylMimic steric and electronic properties
Thiophen-2-yl, Furan-2-ylIntroduce a five-membered heterocycle to explore different spatial arrangements
Pyridin-2-ylIntroduce an additional hydrogen bond acceptor and alter aromatic interactions

Role as a Precursor and Building Block in Complex Molecule Synthesis

Beyond its direct use in SAR studies, the this compound scaffold serves as a valuable precursor and building block for the construction of more elaborate molecular architectures. Its inherent functionality—a primary or secondary amine and two distinct aromatic rings—provides handles for a variety of chemical transformations.

Synthesis of Advanced Intermediates

The primary amine of the scaffold is a versatile functional group that can be readily transformed into a wide array of other functionalities. For example, it can undergo diazotization followed by substitution to introduce halides, hydroxyl groups, or other functionalities. It can also be converted into an isocyanate or isothiocyanate, which are reactive intermediates for the synthesis of ureas, thioureas, and carbamates.

Furthermore, the aromatic rings can be functionalized through electrophilic aromatic substitution, although the difluorophenyl ring will be deactivated. The pyridinyl nitrogen can be quaternized to modulate the electronic properties of the ring and its reactivity. These transformations allow for the generation of advanced intermediates that can be carried forward in multi-step synthetic sequences.

Incorporation into Macrocyclic and Polycyclic Architectures

The bifunctional nature of the this compound scaffold makes it an excellent candidate for incorporation into macrocyclic and polycyclic systems. The amine can be used as a nucleophile in ring-closing reactions, such as amide bond formation or reductive amination with a dialdehyde, to form macrocycles.

If additional functional groups are introduced onto either of the aromatic rings (e.g., a carboxylic acid or a halide), intramolecular cyclization reactions can be employed to generate rigid polycyclic structures. These constrained architectures are of great interest in drug discovery as they can pre-organize the pharmacophoric elements into a bioactive conformation, leading to enhanced potency and selectivity.

Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity. The primary amine of the this compound scaffold makes it an ideal component for several well-known MCRs.

For example, it can serve as the amine component in the Ugi four-component reaction , reacting with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a diverse library of α-acylamino carboxamides. Similarly, it can participate in the Passerini three-component reaction if used in conjunction with an aldehyde and an isocyanide. These MCRs allow for the rapid elaboration of the core scaffold, introducing multiple points of diversity in a single step and providing efficient access to large libraries of complex molecules for biological screening.

Applications in Probe Development for Target Identification

The development of chemical probes is a cornerstone of chemical biology, enabling the identification and validation of new biological targets. The this compound scaffold, with its specific structural and electronic properties, presents a valuable starting point for the design of such probes. These tools are engineered to interact with specific biomolecules, allowing for their isolation, visualization, and characterization. This section will focus on the strategies for developing probes based on this scaffold, rather than their therapeutic efficacy.

Fluorescent Labeling Strategies

Fluorescently labeled probes are instrumental for visualizing biological processes in real-time and with high sensitivity. For a molecule like this compound to be adapted into a fluorescent probe, it would typically be conjugated to a fluorophore. The choice of fluorophore and the linking chemistry are critical to ensure that the probe retains its binding affinity and specificity for the target protein.

Commonly employed fluorescent labeling strategies that could be applied to this scaffold include:

Attachment of environmentally sensitive fluorophores: Dyes such as Dansyl or NBD (Nitrobenzoxadiazole) could be attached to the methanamine group. These fluorophores exhibit changes in their fluorescence emission spectra upon binding to a target, which can provide information about the binding event and the local environment.

Use of bioorthogonal chemistry: For in vivo applications, "click" chemistry, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, offers a powerful method for attaching a fluorophore to the scaffold with high specificity and under biocompatible conditions. This would first require modification of the this compound core to include an alkyne or azide (B81097) handle.

Affinity-Based Probe Design

Affinity-based probes are designed to covalently label a target protein, enabling its identification from complex biological mixtures. The design of such a probe based on the this compound scaffold would involve the incorporation of a reactive group that can form a covalent bond with a nearby amino acid residue in the binding pocket of the target protein.

Key considerations in the design of affinity-based probes include:

Choice of reactive group: The selection of the reactive moiety depends on the nature of the amino acid residues in the target's binding site. Common reactive groups include electrophiles like epoxides, Michael acceptors, or photo-activatable groups like benzophenones or aryl azides.

Linker length and composition: The linker connecting the reactive group to the core scaffold must be of an appropriate length and flexibility to allow the reactive group to reach and react with the target residue without disrupting the binding of the core scaffold.

Crystallographic Co-crystallization Studies with Model Biological Targets

X-ray crystallography provides high-resolution structural information about how a ligand binds to its target protein. Co-crystallization of this compound or its derivatives with model biological targets would be a crucial step in understanding the structural basis of its interactions. This knowledge is invaluable for structure-based drug design efforts.

A hypothetical co-crystal structure would reveal:

Key binding interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. For instance, the pyridine nitrogen could act as a hydrogen bond acceptor, while the difluorophenyl ring could engage in hydrophobic or pi-stacking interactions.

Conformational changes: Any changes in the conformation of the protein upon ligand binding.

Solvent-mediated interactions: The role of water molecules in mediating the interaction between the ligand and the protein.

This detailed structural information provides a roadmap for rationally designing more potent and selective inhibitors.

Design of High-Affinity Ligands through Fragment-Based and Structure-Based Approaches

Fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) are powerful strategies for developing high-affinity ligands. The this compound scaffold is well-suited for these approaches due to its relatively small size and modular nature.

Fragment-Based Approach:

In an FBDD campaign, small molecular fragments are screened for weak binding to the target protein. Once a fragment hit like this compound is identified, it can be optimized into a more potent lead compound through several strategies:

Fragment growing: Adding new functional groups to the fragment to make additional interactions with the target.

Fragment linking: Connecting two or more fragments that bind to adjacent sites on the target.

Fragment merging: Combining the structural features of two or more overlapping fragments into a single molecule.

Structure-Based Approach:

SBDD relies on the three-dimensional structure of the target protein to design ligands with high affinity and selectivity. If a crystal structure of the target protein in complex with the this compound scaffold is available, computational methods can be used to:

Identify potential modifications: In silico modeling can predict how modifications to the scaffold will affect its binding affinity.

Design novel ligands: New molecules can be designed from scratch to fit perfectly into the binding site of the target.

The iterative cycle of design, synthesis, and testing, guided by structural and computational data, can lead to the development of highly potent and selective ligands.

Emerging Research Avenues and Challenges in the Study of 2,5 Difluorophenyl Pyridin 4 Yl Methanamine

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

The synthesis of (2,5-difluorophenyl)(pyridin-4-yl)methanamine is not yet widely documented in the scientific literature, presenting an open field for the development of novel and efficient synthetic methodologies. Current strategies for the synthesis of related diarylamines often rely on multi-step processes that may lack efficiency and generate significant waste. rsc.orgnih.gov Future research will likely focus on the development of more streamlined and sustainable synthetic routes.

One promising approach is the application of reductive amination . benthamdirect.comgctlc.org This method would involve the condensation of 2,5-difluorobenzaldehyde (B1295323) with isonicotinamide, followed by a reduction step to yield the target methanamine. The choice of reducing agent and reaction conditions will be crucial in optimizing the yield and minimizing by-products.

Another avenue for exploration is the use of catalytic "hydrogen borrowing" amination . rsc.org This elegant approach combines an alcohol and an amine to form a new amine with the elimination of water, offering high atom economy. In this context, (2,5-difluorophenyl)methanol could be reacted with 4-aminopyridine (B3432731) in the presence of a suitable transition-metal catalyst.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Routes to this compound

Synthetic Strategy Key Precursors Potential Advantages Key Challenges
Reductive Amination 2,5-difluorobenzaldehyde, 4-aminopyridine Well-established methodology, readily available precursors May require stoichiometric reducing agents, potential for over-alkylation
Catalytic "Hydrogen Borrowing" (2,5-difluorophenyl)methanol, 4-aminopyridine High atom economy, environmentally benign Requires development of specific catalysts, potentially higher initial cost

Exploration of Unconventional Reactivity Patterns and Green Chemistry Methods

The unique electronic nature of the difluorophenyl group and the presence of the pyridine (B92270) nitrogen atom suggest that this compound may exhibit unconventional reactivity. Future research could investigate its behavior in various chemical transformations, potentially leading to the discovery of new reaction pathways.

The principles of green chemistry are becoming increasingly important in chemical synthesis. rsc.orgnih.gov For the production of this compound, this would involve the use of environmentally benign solvents, minimizing energy consumption, and employing catalytic methods to reduce waste. benthamdirect.com Microwave-assisted synthesis, for instance, could offer a greener alternative to conventional heating methods by reducing reaction times and often improving yields. nih.govmdpi.com

Advanced Materials Science Applications (e.g., self-assembly, polymer precursors)

The combination of a fluorinated aromatic ring and a pyridine unit in this compound makes it an intriguing candidate for applications in materials science. The fluorine atoms can induce specific intermolecular interactions, such as dipole-dipole and fluorous interactions, which can drive self-assembly processes. rsc.org Similarly, the pyridine moiety can participate in hydrogen bonding and metal coordination, providing additional control over the formation of supramolecular structures. scispace.comrsc.org

Research in this area could explore the ability of this compound and its derivatives to form well-ordered nanostructures, such as nanofibers, nanotubes, or vesicles. scispace.comrsc.org These materials could have potential applications in areas such as organic electronics, sensor technology, or drug delivery.

Furthermore, the primary amine group in this compound allows it to be used as a monomer or a building block for the synthesis of novel polymers . The incorporation of the fluorinated pyridine structure into a polymer backbone could impart unique properties, such as enhanced thermal stability, specific optical or electronic characteristics, and tailored surface properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. mdpi.comresearchgate.net These computational tools can be leveraged to accelerate the discovery and optimization of molecules like this compound and its derivatives.

ML models can be trained on existing chemical data to predict a wide range of properties for new molecules, including their physicochemical characteristics, reactivity, and potential biological activity. mdpi.commdpi.com This can help researchers to prioritize synthetic targets and to design molecules with desired properties. For example, a model could be developed to predict the binding affinity of derivatives of this compound to a specific protein target.

AI can also be used for de novo molecular design , generating novel chemical structures with specific desired attributes. arxiv.org By defining a set of desired properties, such as high binding affinity and good solubility, a generative model could propose new derivatives of the this compound scaffold for further investigation. ML can also be used to predict the outcomes of chemical reactions, aiding in the design of more efficient synthetic routes. rsc.orgnih.gov

Unexplored Biological Targets for Scaffold-Based Ligand Discovery (focus on discovery potential, not clinical use)

The diaryl scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide variety of biologically active compounds. nih.govnih.govunife.it The this compound core represents a novel variation of this privileged scaffold and holds significant potential for the discovery of new ligands for a range of biological targets.

The combination of the electron-withdrawing difluorophenyl group and the hydrogen-bonding-accepting pyridine ring provides a unique set of pharmacophoric features. These features could enable the molecule to interact with specific binding pockets in proteins that are not effectively targeted by existing ligands.

Future research in this area would involve the synthesis of a library of derivatives of this compound, followed by screening against a diverse panel of biological targets. This approach could lead to the identification of novel chemical probes for studying biological processes or starting points for the development of new therapeutic agents. In silico screening methods, such as molecular docking, could be employed to prioritize compounds for synthesis and testing. mdpi.com

Challenges in Scalable Production and Industrial Synthesis Research

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a number of challenges. researchgate.netpostapplescientific.com For the production of this compound, these challenges would likely include:

Cost and availability of starting materials: The cost and large-scale availability of specialized starting materials, such as 2,5-difluorobenzaldehyde or (2,5-difluorophenyl)methanol, could be a significant factor.

Reaction conditions: The need for specific catalysts, high temperatures, or high pressures could increase the complexity and cost of the process.

Purification: The efficient removal of impurities and by-products is crucial for obtaining a high-purity product. The development of robust and scalable purification methods, such as crystallization or chromatography, will be essential.

Safety and environmental considerations: The handling of potentially hazardous reagents and the management of waste streams are critical aspects of any industrial chemical process.

Overcoming these challenges will require dedicated process development research focused on optimizing reaction conditions, identifying cost-effective starting materials, and developing efficient and environmentally friendly purification procedures. nih.gov

Stereochemical Control in Complex Derivatization

The methanamine carbon in this compound is prochiral. Derivatization of the amine or the adjacent carbon could lead to the formation of a chiral center, resulting in a pair of enantiomers. As the biological activity of chiral molecules can be highly dependent on their stereochemistry, the ability to control the stereochemical outcome of these derivatization reactions is of paramount importance. nih.govlookchem.com

The field of asymmetric synthesis offers a variety of methods for achieving stereochemical control. yale.edu For the derivatization of this compound, these could include the use of:

Chiral auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical course of a subsequent reaction. nih.gov

Chiral catalysts: A chiral catalyst could be used to promote the formation of one enantiomer over the other. researchgate.net

Chiral reagents: A chiral reagent could be used to introduce a new stereocenter with a specific configuration. nih.gov

Research in this area will focus on developing and applying these asymmetric methods to the synthesis of enantiomerically pure derivatives of this compound, which will be crucial for elucidating their structure-activity relationships and for any potential applications in fields where chirality is a key factor. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-difluorophenyl)(pyridin-4-yl)methanamine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2,5-difluorobenzylamine derivatives and pyridine-4-carboxaldehyde under reflux conditions. Ethanol is commonly used as a solvent due to its polarity and ability to stabilize intermediates. For purity optimization, column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization in ethanol is recommended. Monitoring reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) ensures minimal byproducts .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the pyridine ring protons (δ 8.5–7.5 ppm), difluorophenyl aromatic protons (δ 7.3–6.8 ppm), and the methanamine CH2 group (δ 3.8–3.5 ppm).
  • ¹³C NMR : Pyridine carbons appear at ~150–125 ppm, while fluorinated aromatic carbons resonate at ~115–105 ppm.
  • FT-IR : Stretching vibrations for NH2 (3350–3250 cm⁻¹) and C-F bonds (1220–1100 cm⁻¹) are key identifiers. Cross-validation with high-resolution mass spectrometry (HRMS) is advised .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound should be stored under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the amine group. Stability tests via HPLC over 6 months show <5% degradation under these conditions. Avoid aqueous environments due to potential hydrolysis of the C-N bond .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological targets of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The difluorophenyl group’s electron-withdrawing nature may enhance binding to enzymes like γ-secretase (relevant in Alzheimer’s research) .
  • Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets. Pyridine’s nitrogen and fluorine atoms may form hydrogen bonds with residues like Asp385 in γ-secretase .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models. Low permeability (e.g., PAMPA assay <5 × 10⁻⁶ cm/s) may explain reduced in vivo efficacy.
  • Metabolite Identification : Use HRMS to detect phase I/II metabolites. Fluorine substitution can slow hepatic clearance, but amine oxidation may produce inactive products .

Q. How do reaction conditions (solvent, catalyst) influence the yield of this compound derivatives?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions. Ethanol/water mixtures (9:1) balance reactivity and byproduct suppression.
  • Catalysts : InCl3 under ultrasound irradiation enhances coupling efficiency (yield >85%) by reducing reaction time from 12 h to 2 h. Optimize catalyst loading (5–10 mol%) to avoid decomposition .

Q. What role does fluorine substitution play in modulating the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Fluorine at the 2,5-positions increases logP by ~0.5 compared to non-fluorinated analogs (measured via shake-flask method).
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (t1/2 in human liver microsomes: 42 min vs. 18 min for non-fluorinated analog).
  • Electronic Effects : Hammett σ constants (σm = 0.34 for F) enhance electron deficiency, improving binding to electron-rich enzyme pockets .

Key Recommendations for Researchers

  • Prioritize continuous flow reactors for scalable synthesis to maintain consistency .
  • Use cryogenic NMR to resolve dynamic proton exchange in the amine group .
  • Screen for off-target effects using kinase profiling panels (e.g., Eurofins DiscoverX) due to pyridine’s affinity for ATP-binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.